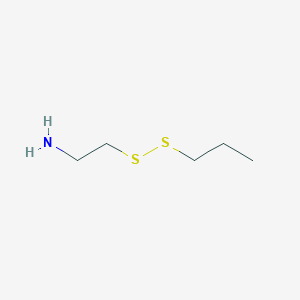
2-(Propyldisulfanyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propyldisulfanyl)ethan-1-amine is an organic compound that belongs to the class of amines It contains a disulfide bond, which is a functional group consisting of a pair of sulfur atoms connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propyldisulfanyl)ethan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with a thiol, followed by the oxidation of the resulting thiol to form the disulfide bond. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and an oxidizing agent, such as hydrogen peroxide or iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(Propyldisulfanyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Haloalkanes or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated amines.
科学的研究の応用
2-(Propyldisulfanyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds that can modulate redox states in biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Propyldisulfanyl)ethan-1-amine involves the formation and reduction of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein function and stability.
類似化合物との比較
Similar Compounds
Cysteamine: Contains a thiol group and is used in the treatment of cystinosis.
Cystamine: Contains a disulfide bond and is used as a radioprotective agent.
2-Mercaptoethanol: Contains a thiol group and is used as a reducing agent in biochemical research.
Uniqueness
2-(Propyldisulfanyl)ethan-1-amine is unique due to its specific structure, which includes both an amine group and a disulfide bond. This combination allows it to participate in a variety of chemical reactions and makes it a valuable tool in research and industrial applications.
特性
CAS番号 |
81134-72-7 |
|---|---|
分子式 |
C5H13NS2 |
分子量 |
151.3 g/mol |
IUPAC名 |
2-(propyldisulfanyl)ethanamine |
InChI |
InChI=1S/C5H13NS2/c1-2-4-7-8-5-3-6/h2-6H2,1H3 |
InChIキー |
RRHTVPZYUQSUFT-UHFFFAOYSA-N |
正規SMILES |
CCCSSCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



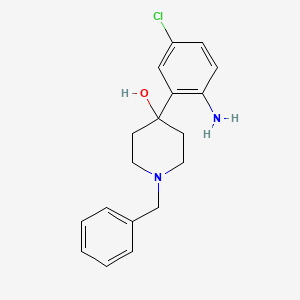

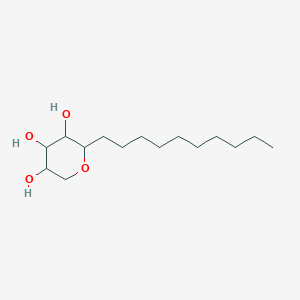
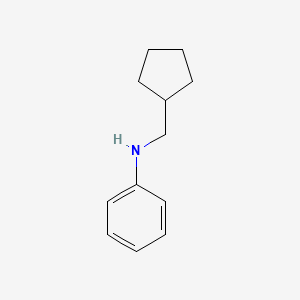
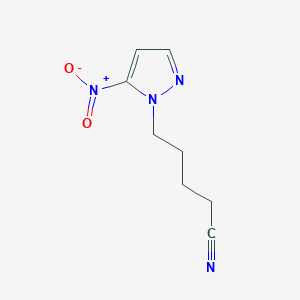
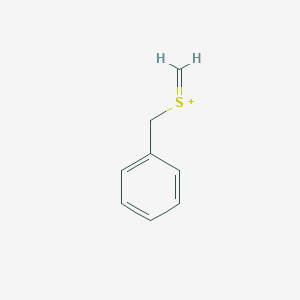

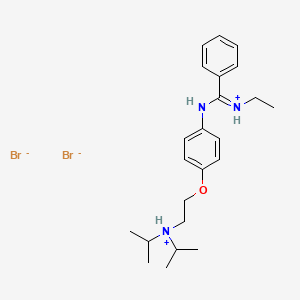

![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
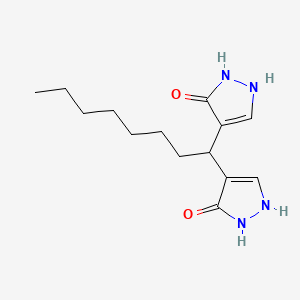
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
![1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one](/img/structure/B14408093.png)
